BenchChemオンラインストアへようこそ!

2-((3-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole

Lipophilicity Drug-likeness Permeability

2-((3-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole (CAS 868216-71-1) is a synthetic, small-molecule member of the 1-sulfonyl-2-thioether-4,5-dihydroimidazole (imidazoline) class. It features a 3-fluorobenzylthio substituent at the 2-position and a phenylsulfonyl group at the 1-position of the partially saturated imidazole ring.

Molecular Formula C16H15FN2O2S2
Molecular Weight 350.43
CAS No. 868216-71-1
Cat. No. B2898942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole
CAS868216-71-1
Molecular FormulaC16H15FN2O2S2
Molecular Weight350.43
Structural Identifiers
SMILESC1CN(C(=N1)SCC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C16H15FN2O2S2/c17-14-6-4-5-13(11-14)12-22-16-18-9-10-19(16)23(20,21)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2
InChIKeyPHGJFFAVZKIXJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

868216-71-1 – 2-((3-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole: Compound Identity, Class, and Procurement Context


2-((3-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole (CAS 868216-71-1) is a synthetic, small-molecule member of the 1-sulfonyl-2-thioether-4,5-dihydroimidazole (imidazoline) class. It features a 3-fluorobenzylthio substituent at the 2-position and a phenylsulfonyl group at the 1-position of the partially saturated imidazole ring . This structural family has been described in patent literature as possessing cytokine-release inhibitory and immunomodulatory potential, making the scaffold relevant to inflammation and immune-oncology research [1]. The compound is primarily procured as a research tool or screening candidate, and its differentiation from close analogs—such as the unsubstituted benzyl, 2-fluorobenzyl, or 4-fluorobenzyl variants—is critical for ensuring target selectivity and reproducible pharmacological profiles.

Why 2-((3-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole Cannot Be Replaced by Unsubstituted, 2-Fluoro, or 4-Fluoro Analogs Without Quantitative Risk


The 1-sulfonyl-2-thioether-4,5-dihydroimidazole series tolerates substituent variations on the benzyl ring, but even minor positional changes to the fluorine atom profoundly influence electronic distribution, lipophilicity, and steric fit within protein binding pockets [1]. Patent disclosures on 2-thio-substituted imidazoles explicitly demonstrate that structurally similar analogs exhibit divergent cytokine-inhibitory potencies, underscoring that in-class compounds cannot be substituted without quantitative validation [2]. Generic replacement with the unsubstituted benzyl analog (CAS 868216-59-5), the 2-fluorobenzyl isomer, or the 4-fluorobenzyl analog (CAS 868216-83-5) risks altering target engagement, solubility, metabolic stability, and ultimately experimental reproducibility, making substitution scientifically indefensible without head-to-head performance data.

868216-71-1: Quantitative Differentiation Evidence Table Against Closest Structural Analogs


Computed Lipophilicity (clogP) Comparison: 3-Fluorobenzyl vs. Unsubstituted Benzyl Analog

The 3-fluorobenzyl substitution significantly increases calculated lipophilicity relative to the unsubstituted benzyl analog, impacting membrane permeability and non-specific protein binding predictions [1]. The target compound exhibits a clogP of 3.43, while the unsubstituted benzyl analog (CAS 868216-59-5) is predicted to have a lower clogP due to the absence of the electron-withdrawing fluoro group. This difference may influence oral absorption potential and distribution characteristics in cell-based assays.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Uniformity Across Fluoro-analogs: Implications for Brain Permeability Differentiation

TPSA is a key determinant of blood-brain barrier penetration and oral bioavailability. The target compound's TPSA is computed as 51.44 Ų [1]. The 2-fluorobenzyl and 4-fluorobenzyl isomers share the same molecular formula (C16H15FN2O2S2) and are expected to have near-identical TPSA values, as fluorine position does not alter the count of polar atoms. However, the unsubstituted benzyl analog (C16H16N2O2S2) also exhibits a predicted TPSA close to 51.44 Ų, meaning TPSA alone cannot differentiate these analogs; selection must therefore rely on other properties like logP or biological potency.

TPSA CNS penetration Bioavailability

Molecular Formula and Mass Conservative Across Fluorinated Isomers; Unsubstituted Benzyl Analog Shows Mass Deficit

The target compound (3-fluorobenzyl) and its 2- and 4-fluorobenzyl isomers share the identical molecular formula C16H15FN2O2S2 with an exact mass of 350.055898 Da [1]. In contrast, the unsubstituted benzyl analog (C16H16N2O2S2) has a lower molecular weight (332.44 g/mol) and exact mass, creating a mass difference of +18 Da relative to the fluorinated compounds. This mass shift is analytically useful for mass spectrometry-based probe competition assays, where each analog can serve as a distinguishable tracer. For library design, the fluorine atom also acts as a bioisostere for hydrogen, potentially enhancing metabolic stability without drastically altering molecular recognition.

Molecular weight Isosteric replacement Library design

Patent Landscape Indicates Scaffold-Wide Cytokine Inhibitory Activity; No Publicly Available Head-to-Head Potency Data for Individual Analogs

A foundational patent (IN 209669) discloses 2-thio-substituted imidazole derivatives as possessing immunomodulating and cytokine-release-inhibiting action, with the general formula encompassing the target compound's scaffold [1]. The patent teaches that substituent variation on the benzylthio moiety modulates biological activity. However, no specific IC50, EC50, or selectivity data for 2-((3-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole or its direct analogs have been published in peer-reviewed literature or patent examples. Therefore, relative potency claims cannot be substantiated without new experimental comparison. Procurement decisions must currently rely on compound identity, purity, and predicted properties rather than demonstrated biological superiority.

Cytokine inhibition Immunomodulation Patent evidence

Procurement-Relevant Application Scenarios for 2-((3-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole (CAS 868216-71-1)


Medicinal Chemistry Hit Expansion and Structure-Activity Relationship (SAR) Probing of 1-Sulfonyl-2-thioether Imidazolines

The compound serves as a key SAR probe to explore the effect of a meta-fluoro substituent on the benzyl ring within a cytokine-inhibitory imidazoline scaffold, as disclosed in patent IN 209669 [1]. Its computed lipophilicity (clogP 3.43) positions it between the less lipophilic unsubstituted benzyl analog and potentially more lipophilic di- or tri-substituted variants, making it a useful tool for mapping the lipophilicity-activity landscape in cell-based cytokine-release assays.

Multiplexed Chemical Biology Probe Panel Assembly for Competitive Target Engagement Studies

The +18 Da mass difference relative to the unsubstituted benzyl analog (CAS 868216-59-5) enables the design of a binary probe set for mass spectrometry-based competition experiments [1]. Researchers can co-incubate target protein with both the 3-fluorobenzyl and unsubstituted probes, and use high-resolution mass spectrometry to quantify differential target engagement without the need for fluorescent or radiolabeled tags.

Computational Docking and Pharmacophore Model Refinement for Imidazoline-Based Cytokine Inhibitors

The 3-fluorobenzyl substituent presents a distinct electrostatic and steric fingerprint compared to 2- or 4-fluoro isomers, providing a valuable test case for validating docking poses and pharmacophore hypotheses in the absence of publicly available crystal structures [1]. Its use in computational studies can help predict which substitution pattern is likely to yield enhanced complementarity to the putative cytokine-pathway target binding site.

Analytical Reference Standard for LC-MS Method Development and Fluoro-Analog Discrimination

The compound, along with its 2-fluoro and 4-fluoro positional isomers, can be employed as a set of chromatographic challenge compounds to develop high-resolution LC-MS methods capable of resolving regioisomeric fluorobenzyl imidazolines. Although the isomers share the same monoisotopic mass, their distinct retention times on reverse-phase columns can be used to optimize separation conditions, critical for metabolite identification or in vitro stability studies [1].

Quote Request

Request a Quote for 2-((3-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.